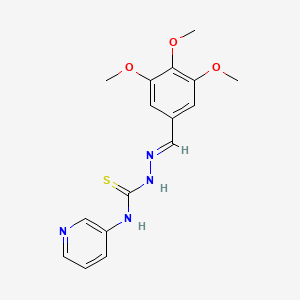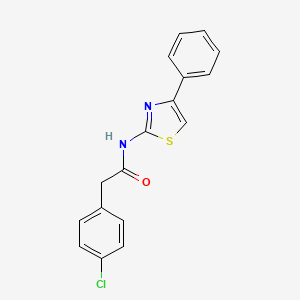
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH or CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
Mécanisme D'action
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide inhibits the activity of histone acetyltransferase enzymes by binding to a specific site on the enzyme. This site is located near the active site of the enzyme and is involved in the binding of the acetyl-CoA substrate. By binding to this site, this compound prevents the binding of the acetyl-CoA substrate, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of histone acetyltransferase enzymes by this compound leads to changes in the acetylation status of histone proteins, which in turn affects gene expression. This can have downstream effects on various biological processes, including cell proliferation, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and yield. It is also highly specific for histone acetyltransferase enzymes, making it a valuable tool for studying epigenetic regulation.
However, this compound also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of histone acetyltransferase enzymes. This could lead to more effective treatments for diseases that involve dysregulation of epigenetic regulation.
Another area of interest is the use of this compound in combination with other epigenetic modulators. This could lead to synergistic effects on gene expression and provide new avenues for therapeutic intervention.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for studying epigenetic regulation and its role in various biological processes. Its inhibition of histone acetyltransferase enzymes has downstream effects on gene expression, cell proliferation, apoptosis, and differentiation. While this compound has some limitations for lab experiments, it has several advantages and holds promise for future research directions.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 4-phenyl-2-aminothiazole in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with acetic anhydride and triethylamine to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively used in various scientific research applications, particularly in the field of epigenetics. Epigenetics refers to the study of heritable changes in gene expression that are not caused by changes in the DNA sequence itself. Histone acetyltransferase enzymes play a crucial role in epigenetic regulation by modifying the acetylation status of histone proteins, which in turn affects gene expression.
This compound has been shown to inhibit the activity of histone acetyltransferase enzymes, leading to changes in the acetylation status of histone proteins and subsequent changes in gene expression. This makes this compound a valuable tool for studying epigenetic regulation and its role in various biological processes, including cancer, neurodegeneration, and inflammation.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLDLOABHOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
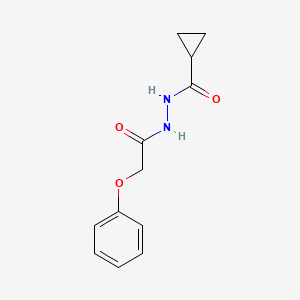

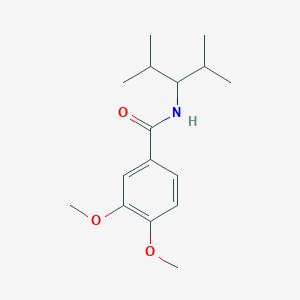

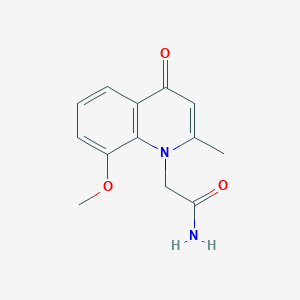
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)



![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
